![molecular formula C147H217N43O37S6 B1591193 Neutrophil Peptide-2 CAS No. 99287-07-7](/img/structure/B1591193.png)
Neutrophil Peptide-2
Overview
Description
Neutrophil Peptide-2 (NP-2) is a cationic antimicrobial peptide that is produced by neutrophils. It is a small peptide consisting of 37 amino acids and has a molecular weight of 4.3 kDa. NP-2 has been found to have a broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Due to its potential therapeutic applications, NP-2 has been the subject of extensive scientific research.
Scientific Research Applications
Antimicrobial Activity
Neutrophil Peptide-2 exhibits potent antimicrobial properties. It has been shown to have activity against a range of microorganisms, including Gram-positive bacteria like Staphylococcus aureus , with the activity order being HNP-2 > HNP-1 > HNP-3 > HNP-4 . This peptide is part of the innate immune system’s first line of defense against pathogens.
Wound Healing
Defensins, including Neutrophil Peptide-2, play a role in wound healing. They accelerate keratinocyte migration and proliferation, which are essential processes in the repair of damaged skin tissue .
Anti-viral Properties
HNP-2 has been found to effectively block the adhesion of enveloped viruses like herpes simplex virus 2 (HSV-2) to host cells, preventing interactions with its receptor and thus inhibiting viral infection .
Immunomodulation
Neutrophil Peptide-2 acts as an immunomodulator. It is a chemotactic peptide for human neutrophils stimulated with TNF-α and also functions as a chemotaxin for human mast cells and immature dendritic cells .
Potential Therapeutic Applications
Research suggests that defensins like HNP-2 might be involved in the pathogenesis of diseases such as Wegener’s Granulomatosis (WG), indicating that they could be targets for future therapeutic interventions .
Intracellular Microbial Killing
Defensins are instrumental in the killing of phagocytosed microorganisms during intracellular delivery to phagolysosomes, playing a crucial role in cellular immune responses .
Mechanism of Action
Target of Action
Neutrophil Peptide-2, also known as Defensin HNP-2 (human), is a potent chemoattractant and activator of neutrophils . It primarily targets neutrophils and stimulates degranulation, which leads to the release of inflammatory mediators and degradative enzymes . Additionally, it has been shown to stimulate a number of other cellular processes, including mitosis, extracellular matrix production, and angiogenesis .
properties
IUPAC Name |
(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-87-amino-58-(3-amino-3-oxopropyl)-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H217N43O37S6/c1-13-73(6)114-139(222)168-76(9)118(201)163-63-110(196)170-96(48-50-113(199)200)127(210)172-92(31-22-52-159-145(152)153)125(208)171-93(32-23-53-160-146(154)155)126(209)178-98(58-81-35-41-85(192)42-36-81)123(206)165-65-112(198)186-117(79(12)191)141(224)184-106-70-232-229-67-103-134(217)173-94(33-24-54-161-147(156)157)128(211)189-116(75(8)15-3)142(225)190-55-25-34-108(190)138(221)167-78(11)120(203)181-105(136(219)187-114)69-231-230-68-104(135(218)185-107(143(226)227)71-233-228-66-89(148)121(204)176-100(133(216)182-103)59-82-37-43-86(193)44-38-82)183-132(215)99(57-80-26-17-16-18-27-80)175-119(202)77(10)166-129(212)102(61-84-62-162-90-29-20-19-28-88(84)90)179-130(213)97(56-72(4)5)177-124(207)91(30-21-51-158-144(150)151)169-111(197)64-164-122(205)95(47-49-109(149)195)174-131(214)101(60-83-39-45-87(194)46-40-83)180-140(223)115(74(7)14-2)188-137(106)220/h16-20,26-29,35-46,62,72-79,89,91-108,114-117,162,191-194H,13-15,21-25,30-34,47-61,63-71,148H2,1-12H3,(H2,149,195)(H,163,201)(H,164,205)(H,165,206)(H,166,212)(H,167,221)(H,168,222)(H,169,197)(H,170,196)(H,171,208)(H,172,210)(H,173,217)(H,174,214)(H,175,202)(H,176,204)(H,177,207)(H,178,209)(H,179,213)(H,180,223)(H,181,203)(H,182,216)(H,183,215)(H,184,224)(H,185,218)(H,186,198)(H,187,219)(H,188,220)(H,189,211)(H,199,200)(H,226,227)(H4,150,151,158)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t73-,74-,75-,76-,77-,78-,79+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXCHIIZXMEPJ-HTLKCAKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H217N43O37S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583165 | |
Record name | PUBCHEM_16130867 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3371.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99287-07-7 | |
Record name | PUBCHEM_16130867 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Neutrophil Peptide-2 exhibit its antimicrobial activity?
A1: Neutrophil Peptide-2 acts primarily by disrupting the integrity of bacterial cell walls. [] This mechanism leads to cell death and effectively combats bacterial growth.
Q2: Are there factors that can influence the antimicrobial effectiveness of Neutrophil Peptide-2?
A2: Yes, the antibacterial activity of Neutrophil Peptide-2 is sensitive to various factors. For instance, its activity is significantly influenced by the pH of the environment. Studies have shown that Neutrophil Peptide-2 dissolved in a buffer solution with a pH of 9.0 exhibits enhanced inhibitory effects on the respiratory activity of Escherichia coli (ATCC 25922). [] Additionally, certain bacterial proteins, like Staphylokinase produced by Staphylococcus aureus, can neutralize the bactericidal effects of Neutrophil Peptide-2. []
Q3: Beyond direct antimicrobial action, does Neutrophil Peptide-2 play any other roles in the immune response?
A3: Research suggests that Neutrophil Peptide-2 can influence the adaptive immune response. Specifically, it has been shown to act as a chemoattractant for dendritic cells, prompting their recruitment to sites of infection or inflammation. [] This recruitment of dendritic cells, which are key players in antigen presentation, highlights a potential role for Neutrophil Peptide-2 in bridging innate and adaptive immunity.
Q4: What analytical techniques are employed to study and quantify Neutrophil Peptide-2?
A4: Several analytical methods are crucial for studying Neutrophil Peptide-2. Mass spectrometry (MS) has been successfully used to selectively identify Neutrophil Peptide-2 within complex sample mixtures. [] High-performance liquid chromatography (HPLC), coupled with suitable detection methods, offers an alternative approach for both identification and quantification, even in the presence of other biomolecules like amino acids. [] Developing robust and validated analytical methods is essential to accurately assess the presence, concentration, and potential interactions of Neutrophil Peptide-2 in various biological samples and experimental settings.
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